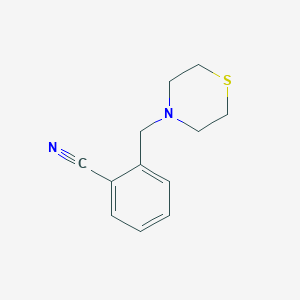
2-(Thiomorpholinomethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiomorpholinomethyl)benzonitrile is an organic compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol It is a derivative of benzonitrile, where a thiomorpholine group is attached to the benzene ring via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholinomethyl)benzonitrile typically involves the reaction of benzonitrile with thiomorpholine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where benzonitrile is treated with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
2-(Thiomorpholinomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
科学研究应用
2-(Thiomorpholinomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(Thiomorpholinomethyl)benzonitrile involves its interaction with specific molecular targets. The thiomorpholine group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler analog without the thiomorpholine group.
2-(Morpholinomethyl)benzonitrile: Similar structure but with a morpholine group instead of thiomorpholine.
2-(Piperidin-1-ylmethyl)benzonitrile: Contains a piperidine group instead of thiomorpholine
Uniqueness
2-(Thiomorpholinomethyl)benzonitrile is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. The sulfur atom in thiomorpholine can engage in unique interactions, such as forming stronger hydrogen bonds and participating in redox reactions, which are not possible with morpholine or piperidine analogs .
生物活性
2-(Thiomorpholinomethyl)benzonitrile is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the modulation of various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{11}H_{12}N_2S
- Molecular Weight : 220.29 g/mol
The compound features a thiomorpholine ring attached to a benzonitrile moiety, which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Tyrosine Kinase Modulation : Similar compounds have been reported to modulate protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways involved in proliferation and survival. Inhibition of PTKs can lead to anticancer effects by disrupting these signaling pathways .
- Antiviral Activity : Compounds with similar structures have shown potential as antiviral agents by targeting viral proteins involved in replication and transcription processes .
Anticancer Activity
A study investigated the cytotoxic effects of various benzonitrile derivatives, including this compound, on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer). The IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 5.4 | Cytotoxic |
| SW480 | 6.2 | Cytotoxic |
Antiviral Activity
In another study focusing on antiviral properties, this compound was tested against several viruses. The compound demonstrated inhibitory effects on viral replication at sub-micromolar concentrations, indicating its potential as a lead compound for antiviral drug development.
| Virus Type | IC50 (µM) | Activity |
|---|---|---|
| Picornavirus | 0.8 | Inhibitory |
| Hepatitis B Virus | 1.5 | Inhibitory |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the thiomorpholine ring or the benzonitrile moiety can significantly alter its potency and selectivity towards specific biological targets. For instance, substituents on the benzene ring have been shown to affect the binding affinity to target proteins.
属性
分子式 |
C12H14N2S |
|---|---|
分子量 |
218.32 g/mol |
IUPAC 名称 |
2-(thiomorpholin-4-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H14N2S/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 |
InChI 键 |
MDMITNIBYUKULW-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1CC2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















